三甲基(二茂铁甲基)溴化铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

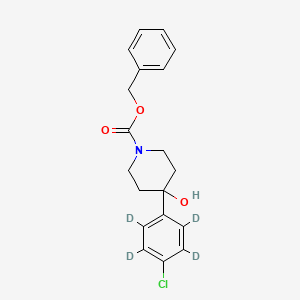

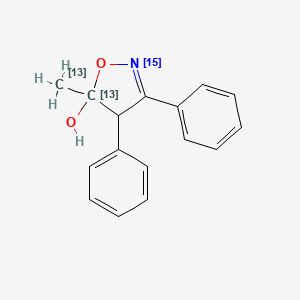

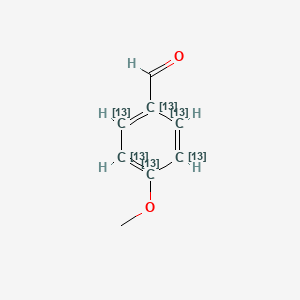

(Ferrocenylmethyl)trimethylammonium Bromide is a chemical compound with the molecular formula C14H20BrFeN and a molecular weight of 338.06 . It is commonly used as a biochemical reagent .

Molecular Structure Analysis

The molecular structure of (Ferrocenylmethyl)trimethylammonium Bromide consists of 14 carbon atoms, 20 hydrogen atoms, one bromine atom, one iron atom, and one nitrogen atom . The specific structure diagram was not found in the search results.Physical And Chemical Properties Analysis

(Ferrocenylmethyl)trimethylammonium Bromide is a solid at 20 degrees Celsius . It has a light yellow to yellow to orange powder to crystal appearance . Its solubility in methanol is very faint .科学研究应用

Biochemical Reagent

“(Ferrocenylmethyl)trimethylammonium Bromide” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and experiments, and this compound can be used as a biological material or organic compound for life science related research .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions .

Study of Diffusion in Surfactant Systems

One of the fascinating applications of “(Ferrocenylmethyl)trimethylammonium Bromide” is in the study of diffusion of ionic species in surfactant systems . In a study, the diffusion of this compound was observed in the aqueous solution of a cationic surfactant, cetyltrimethylammonium bromide, an anionic surfactant, sodium dodecyl sulfate, and a non-ionic surfactant . The presence of surfactant slowed the diffusion of this compound, and the apparent diffusion coefficients were found to be dependent on the concentration and type of surfactants .

Control Over Chemical Species Diffusion

The compound is used in the intelligent design of host-guest architecture, one of the main challenges of supramolecular chemistry . Control over the diffusion of chemical species is crucial for target-specific applications of any molecules . A supramolecular system containing the chemical species is designed, modeled, and extensively studied to achieve the optimum diffusion rate .

Electrochemical Studies

“(Ferrocenylmethyl)trimethylammonium Bromide” is used in electrochemical studies . Electrochemical parameters, current and potential, as well as UV-visible spectroscopic results, have been used to comprehend the influence of the surfactant system on the solvated state of ionic solutes .

Study of Hydrophobic and Electrostatic Interactions

The compound is used in the study of hydrophobic and electrostatic interactions of ferrocene species with surfactant systems . These interactions determine the relative binding affinity and incorporation, which eventually controls the diffusivity .

安全和危害

(Ferrocenylmethyl)trimethylammonium Bromide is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off with plenty of water .

未来方向

作用机制

Target of Action

This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It’s known that the compound undergoes a first-order paraelectric–ferroelectric phase transition at the curie temperature (tc) around 286 k, accompanied by significant changes in the structural, thermal, and electrical properties .

Pharmacokinetics

Its solubility in methanol is reported to be very faint , which could potentially impact its bioavailability.

Result of Action

The compound’s significant changes in structural, thermal, and electrical properties at the Curie temperature suggest it may have interesting effects at the molecular level .

Action Environment

Given its phase transition at a specific temperature , it’s reasonable to assume that temperature could be a significant environmental factor.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE involves the reaction of ferrocenylmethyl chloride with trimethylamine in the presence of a base followed by quaternization with hydrobromic acid.", "Starting Materials": [ "Ferrocene", "Methyl chloride", "Trimethylamine", "Sodium hydroxide", "Hydrobromic acid" ], "Reaction": [ "1. Ferrocene is reacted with methyl chloride to form ferrocenylmethyl chloride.", "2. Trimethylamine is added to the reaction mixture along with sodium hydroxide as a base.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. Hydrobromic acid is added dropwise to the reaction mixture to quaternize the ammonium salt.", "5. The resulting precipitate is filtered and washed with water to yield (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE." ] } | |

CAS 编号 |

106157-30-6 |

产品名称 |

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE |

分子式 |

C14H20BrFeN |

分子量 |

338.07 |

IUPAC 名称 |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide |

InChI |

InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |

InChI 键 |

QNUPENXMUJPLDQ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-] |

产品来源 |

United States |

Q & A

Q1: How does FcTAB help in understanding the behavior of fluorocarbon surfactants?

A1: FcTAB acts as an electrochemical probe in studying fluorocarbon surfactant solutions []. Due to its positive charge, FcTAB interacts with negatively charged micelles formed by these surfactants. By measuring the diffusion coefficient of FcTAB using cyclic voltammetry, researchers can infer information about the micelle size and shape. For example, a decrease in FcTAB diffusion coefficient indicates the formation of larger aggregates [].

Q2: Can you elaborate on the use of FcTAB in studying ion pair extraction kinetics?

A2: FcTAB, paired with sodium hexafluorophosphate (NaPF6), forms an extractable ion pair that partitions between water and an oil phase (tributyl phosphate) [, ]. By injecting a microdroplet of the oil phase into a solution containing FcTAB and monitoring its electrochemical behavior, researchers can investigate the kinetics of this extraction process. The initial extraction rate, determined electrochemically, provides insights into the rate-limiting step of ion transfer across the oil/water interface [].

Q3: Beyond fluorocarbon surfactants, are there other applications of FcTAB in material science?

A3: Yes, FcTAB has been explored in the development of glucose sensors []. It can be co-immobilized with glucose oxidase within a polypyrrole/poly(styrenesulfonate) film electropolymerized on an electrode surface. The FcTAB acts as a mediator, facilitating electron transfer between the enzyme's active site and the electrode, enabling glucose detection without the need for a soluble mediator [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)